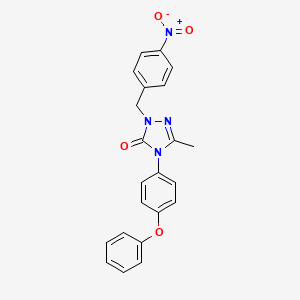
2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol is a chemical compound with a complex structure that includes multiple chlorinated phenyl groups and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol typically involves multiple steps, starting with the chlorination of benzene derivatives to introduce chlorine atoms into the aromatic rings. The sulfonyl group is then introduced through sulfonation reactions. The final step involves the formation of the ethan-1-ol moiety, which can be achieved through various organic synthesis techniques, including Grignard reactions and reduction processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the chlorinated aromatic rings can enhance binding affinity. These interactions can modulate biochemical pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chlorobenzenesulfonic acid: Shares the sulfonyl group but lacks the ethan-1-ol moiety.
4-chlorobenzenesulfonyl chloride: Similar structure but with a chloride group instead of the ethan-1-ol moiety.
2-amino-4-chloro-5-methylbenzenesulfonic acid: Contains a sulfonyl group and chlorinated aromatic ring but differs in the presence of an amino group.
Uniqueness
2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol is unique due to its combination of multiple chlorinated aromatic rings and a sulfonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-chlorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O3S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-27(25,26)19-11-9-18(23)10-12-19/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYQTWDUQPEURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2467650.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)


![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467658.png)

![4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2467662.png)
![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)

![N-Methyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2467665.png)
